6-(nitromethyl)-1H-indole
Description
Properties
CAS No. |
2228978-81-0 |
|---|---|
Molecular Formula |
C9H8N2O2 |
Molecular Weight |
176.2 |
Purity |
95 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 6 Nitromethyl 1h Indole
Strategies for Regioselective Functionalization of the Indole (B1671886) Nucleus
The inherent electronic properties of the indole ring typically favor electrophilic substitution at the C3 position, followed by C2 and C5. Consequently, achieving selective functionalization at the C6 position necessitates specialized strategies that can override this natural reactivity.
Direct C6-Nitromethylation Approaches
Direct C-H nitromethylation of an unsubstituted indole at the C6 position represents the most atom-economical approach. However, this method is synthetically challenging and not well-documented in the scientific literature. The primary obstacles include the low reactivity of the C6 position towards electrophilic attack and the potential for competing reactions at other sites on the indole ring. Research in the broader field of C-H functionalization is ongoing, and future developments may yield catalysts capable of directing the nitromethyl group to the C6 position with high selectivity.
Convergent and Divergent Synthetic Pathways to the 6-Substituted Indole System
Convergent Synthesis: A convergent approach to 6-(nitromethyl)-1H-indole would involve the synthesis of a pre-functionalized benzene (B151609) ring and a pyrrole (B145914) precursor, which are then coupled to form the final indole product. For instance, a 4-bromo-1-nitro-2-(nitromethyl)benzene could potentially be coupled with a suitable three-carbon synthon to construct the pyrrole ring. This strategy offers the advantage of introducing the desired substituent at the correct position on the benzene ring prior to indole formation, thus ensuring regiochemical control.
Divergent Synthesis: In a divergent strategy, a common indole intermediate is synthesized and then elaborated into a variety of derivatives, including the 6-nitromethyl substituted target. For example, a 6-bromo-1H-indole could serve as a versatile precursor. This intermediate can undergo various palladium-catalyzed cross-coupling reactions to introduce different functional groups at the C6 position. While not a direct nitromethylation, this approach allows for the late-stage introduction of a group that can be subsequently converted to the nitromethyl moiety.
Precursor-Based Synthesis Routes
These strategies involve the construction of the indole ring from acyclic precursors that already contain the necessary substituents or their synthetic equivalents.
Cyclization Reactions for Indole Ring Formation
Several classical indole syntheses can be adapted to produce 6-substituted indoles, provided the appropriately substituted starting materials are available.
Fischer Indole Synthesis: This method involves the acid-catalyzed cyclization of a phenylhydrazone. To synthesize a 6-substituted indole, a (4-substituted-phenyl)hydrazine is required. In the case of this compound, the corresponding (4-(nitromethyl)phenyl)hydrazine would be the necessary precursor. The reaction of this hydrazine with a suitable ketone or aldehyde, such as pyruvate, would lead to the formation of the indole ring. The regioselectivity of the cyclization of meta-substituted phenylhydrazones can sometimes yield a mixture of 4- and 6-substituted indoles, with the product ratio influenced by the electronic nature of the substituent.
Leimgruber-Batcho Indole Synthesis: This versatile two-step method is particularly well-suited for the synthesis of indoles with a variety of substituents on the benzene ring. The synthesis begins with the condensation of an o-nitrotoluene derivative with a formamide acetal to form an enamine, which is then reductively cyclized to the indole. To obtain a 6-substituted indole, a 4-substituted-2-nitrotoluene is used as the starting material. For the synthesis of this compound, 4-methyl-3-nitro-1-(nitromethyl)benzene would be the ideal, albeit complex, starting material. A more practical approach would be to start with a precursor to the nitromethyl group. A notable advantage of this method is its tolerance for a wide range of functional groups and the generally high yields obtained under mild conditions.
Bartoli Indole Synthesis: This reaction provides a direct route to 7-substituted indoles from ortho-substituted nitroarenes and vinyl Grignard reagents. While primarily used for 7-substitution, modifications and the use of appropriately substituted nitroarenes could potentially be explored for accessing other isomers, although this is not its primary application. The mechanism involves a-sigmatropic rearrangement, and the steric bulk of the ortho substituent is often crucial for high yields.
A more direct cyclization approach for a related compound, 6-nitroindole (B147325), has been developed through a transition metal-free intermolecular annulation of dinitrobenzenes with β-enaminones, promoted by cesium carbonate. This method forms two new C-C and C-N bonds in a highly regioselective manner.
Late-Stage Nitromethylation of Pre-formed Indole Derivatives
Late-stage functionalization is a powerful strategy in medicinal chemistry as it allows for the rapid diversification of complex molecules. For this compound, this would involve the introduction of the nitromethyl group onto a pre-formed indole scaffold.
From 6-formyl-1H-indole: The Henry reaction (or nitroaldol reaction) is a classic method for the formation of β-nitro alcohols from the reaction of a nitroalkane with an aldehyde or ketone in the presence of a base. 6-Formyl-1H-indole can react with nitromethane (B149229) under basic conditions to yield 1-(1H-indol-6-yl)-2-nitroethanol. Subsequent dehydration of this alcohol would provide 6-(nitromethylidene)-1H-indole, which could then be reduced to the target this compound.
| Step | Reaction | Reagents and Conditions | Product |
| 1 | Henry Reaction | 6-formyl-1H-indole, Nitromethane, Base (e.g., NaOH, Et3N) | 1-(1H-indol-6-yl)-2-nitroethanol |
| 2 | Dehydration | Acid or base catalysis, heat | 6-(nitromethylidene)-1H-indole |
| 3 | Reduction | Reducing agent (e.g., NaBH4) | This compound |
From 6-halo-1H-indole: Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis. A method for the nitromethylation of aryl halides has been developed using nitromethane in the presence of a palladium catalyst and a suitable ligand, such as XPhos. This reaction could be applied to a 6-halo-1H-indole (e.g., 6-bromo-1H-indole) to directly install the nitromethyl group. This approach serves as a mild and convenient alternative to traditional formylation methods.
| Substrate | Catalyst | Ligand | Base | Solvent | Product | Yield |
| Aryl Halide | Pd2(dba)3 | XPhos | Cs2CO3 | Nitromethane | Arylnitromethane | High |
Catalytic Approaches in this compound Synthesis
Catalytic methods offer efficient and selective routes to functionalized molecules, often under milder conditions and with higher atom economy than stoichiometric reactions.
The transition-metal-catalyzed C-H functionalization of indoles has emerged as a powerful tool for the direct introduction of substituents, thereby avoiding the need for pre-functionalized starting materials. While methods for the C6-alkylation and C6-arylation of indoles have been reported, often employing a directing group at the N1 or C7 position to achieve regioselectivity, the direct catalytic C6-nitromethylation remains a significant challenge.
As mentioned previously, a highly promising catalytic approach for the synthesis of this compound is the palladium-catalyzed cross-coupling of a 6-halo-1H-indole with nitromethane. This method leverages a well-established catalytic cycle and offers a direct route to the target compound from a readily accessible precursor.
Furthermore, reductive cyclization of nitro compounds, often catalyzed by transition metals like palladium, provides a robust catalytic route to the indole core. A synthesis of 6-nitroindole, a potential precursor to this compound via reduction and subsequent functionalization, can be achieved through the cyclization of nitrophenylhydrazones of ethyl pyruvate using polyphosphoric acid as a catalyst.
Transition Metal-Catalyzed Coupling and Cyclization Strategies
Transition metal catalysis is a cornerstone of modern organic synthesis, providing powerful tools for the construction of the indole nucleus. arabjchem.org Various metals, including palladium, copper, and rhodium, have been employed in catalytic cycles that facilitate the formation of C-C and C-N bonds essential for the indole ring system. tandfonline.comresearchgate.net
Palladium-catalyzed reactions, in particular, have shown great utility. For instance, the Buchwald modification of the Fischer indole synthesis allows for the cross-coupling of aryl bromides and hydrazones, which can be a pathway to substituted indoles. wikipedia.org Another palladium-catalyzed approach involves the reductive cyclization of β-nitrostyrenes, which could be adapted for the synthesis of nitro-functionalized indoles. mdpi.com The synthesis of 6-aryl dopamine derivatives has been achieved through palladium-catalyzed Suzuki cross-coupling, demonstrating the feasibility of functionalizing the 6-position of an indole precursor. mdpi.com
Copper-catalyzed reactions also offer a range of possibilities for indole synthesis. These can include the coupling of o-aminophenylboronic acid pinacol esters with β-keto esters and the cyclization of 2-ethynylaniline derivatives. researchgate.net While not involving a transition metal, a notable method for the regioselective synthesis of 6-nitroindole derivatives has been developed using cesium carbonate (Cs2CO3) to promote the reaction between enaminones and nitroaromatic compounds, forming two new C-C and C-N bonds with high regioselectivity. rsc.org
Rhodium catalysts have been utilized in the oxidative coupling of acetanilides and internal alkynes to generate indoles. nih.gov Such methods, while not directly yielding the nitromethyl group, establish the indole core which can be further functionalized.
Table 1: Comparison of Selected Transition Metal-Catalyzed and Related Methodologies for Substituted Indole Synthesis
| Methodology | Catalyst/Promoter | Key Transformation | Potential for this compound |
|---|---|---|---|
| Palladium-Catalyzed Reductive Cyclization | Pd/Phenanthroline complex | Cyclization of β-nitrostyrenes | High, allows for direct incorporation of a nitro group precursor. |
| Palladium-Catalyzed Suzuki Coupling | Pd₂(dba)₃ / SPhos | C-C bond formation at the 6-position | Moderate, requires a pre-functionalized indole core. |
| Copper-Catalyzed Cyclization | Cu(I) or Cu(II) salts | Cyclization of functionalized anilines | Moderate, depends on the availability of suitable precursors. |
| Cesium Carbonate-Promoted Cyclization | Cs₂CO₃ | Regioselective formation of 6-nitroindoles | High, provides a direct route to the 6-nitroindole scaffold. |
Organocatalytic Methodologies for Asymmetric Synthesis
Organocatalysis has emerged as a powerful strategy for the asymmetric synthesis of chiral molecules, and its application to indole chemistry is an active area of research. acs.orgrsc.org While direct literature on the asymmetric synthesis of this compound using organocatalysts is limited, the principles can be extrapolated from similar systems. For example, the organocatalytic asymmetric allylic alkylation of 2-methyl-3-nitroindoles has been achieved with a chiral biscinchona alkaloid catalyst, yielding functionalized indoles with good enantioselectivity. rsc.org This demonstrates the potential for organocatalysts to control stereochemistry in nitroindole derivatives.
The enantioselective Friedel-Crafts alkylation of indoles with nitroalkenes, often catalyzed by chiral phosphoric acids or amines, is another relevant approach. mdpi.comnih.gov Such a reaction could potentially be adapted to introduce a nitromethyl group at the 6-position of an indole precursor in a stereocontrolled manner, although this remains a topic for future research.
Biocatalytic Transformations
The use of enzymes in organic synthesis offers a green and highly selective alternative to traditional chemical methods. researchgate.net In the context of this compound, biocatalytic approaches are still emerging but hold significant promise. A key area of interest is the biocatalytic nitration of aromatic compounds. acs.org
Recent research has identified bacterial cytochrome P450 enzymes, such as TxtE, that can catalyze the direct nitration of the indole ring of L-tryptophan at the C4 position. nih.gov While this is not the 6-position, it establishes the principle of enzymatic nitration of the indole nucleus. The substrate scope of these enzymes is an area of active investigation, and it is conceivable that engineered P450s could be developed to achieve nitration at the desired 6-position.
Another potential biocatalytic route could involve the enzymatic reduction of a 6-nitroindole precursor to an intermediate that can then be further functionalized. While specific enzymes for the synthesis of this compound have not been reported, the broader field of biocatalysis for nitrile and nitro compound synthesis is rapidly advancing. acs.org
Sustainable and Green Chemistry Considerations in Synthesis
The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to reduce waste, minimize energy consumption, and use less hazardous substances. jk-sci.com
Solvent-Free and Aqueous Reaction Environments
A key aspect of green chemistry is the reduction or elimination of volatile organic solvents. To this end, solvent-free reaction conditions and the use of water as a solvent are highly desirable. nih.gov The synthesis of indole derivatives has been successfully demonstrated under solvent-free conditions, for instance, through microwave-assisted Friedel-Crafts acylation of 5-bromoindole. mdpi.com A solvent-free Mannich-type addition of indole to aldehydes has also been reported. nih.gov
Reactions in aqueous media are also gaining traction. The direct functionalization of indoles in water has been reviewed, highlighting various C-C, C-N, and C-S bond-forming reactions. nih.gov While specific examples for this compound are not prevalent, the development of water-tolerant catalytic systems is a significant step towards greener syntheses of indole derivatives.
Atom-Economical and Step-Economical Synthetic Sequences
Atom economy, a concept developed by Barry Trost, is a measure of the efficiency of a chemical reaction in converting reactants to the desired product. jk-sci.com Syntheses with high atom economy are those that maximize the incorporation of reactant atoms into the final product, minimizing waste. Methodologies such as cycloadditions and migratory cycloisomerizations are often highly atom-economical. nih.govacs.org For example, a Lewis acid-catalyzed synthesis of C2-substituted indoles from o-amido alkynols proceeds with 100% atom economy. acs.org
Step-economical syntheses are those that reach the target molecule in the fewest possible steps, often through tandem or one-pot reactions. A palladium-catalyzed cyclization of N-aryl imines provides an atom-economic route to indoles from readily available anilines and ketones. organic-chemistry.org Designing a synthetic route to this compound that is both atom- and step-economical is a key goal for sustainable chemical manufacturing.
Table 2: Green Chemistry Approaches in Indole Synthesis
| Green Chemistry Principle | Methodology Example | Advantages |
|---|---|---|
| Solvent-Free Reactions | Microwave-assisted acylation of 5-bromoindole | Reduced solvent waste, often faster reaction times. |
| Aqueous Reactions | Direct functionalization of indoles in water | Environmentally benign solvent, improved safety. |
| Atom Economy | Lewis acid-catalyzed migratory cycloisomerization | Maximizes incorporation of reactants into the product, minimizes waste. |
| Step Economy | Palladium-catalyzed one-pot synthesis from anilines and ketones | Reduces purification steps, saves time and resources. |
Chemical Reactivity and Mechanistic Investigations of 6 Nitromethyl 1h Indole
Reactivity Profile of the Nitromethyl Group
The nitromethyl group, an electron-withdrawing substituent, imparts a distinct set of reactive properties to the 6-position of the indole (B1671886) ring. The acidic nature of the α-protons and the versatile chemistry of the nitro group itself are central to its reactivity.
Nucleophilic Additions and Condensation Reactions
The protons on the carbon adjacent to the nitro group in 6-(nitromethyl)-1H-indole are acidic, allowing for the formation of a stabilized carbanion (a nitronate) in the presence of a base. This carbanion is a potent nucleophile and can participate in various carbon-carbon bond-forming reactions.
A primary example of this reactivity is the Henry (or nitroaldol) reaction, where the nitronate anion adds to aldehydes or ketones to form β-nitro alcohols. wikipedia.orgorganic-chemistry.orgresearchgate.net This reaction is a classic method for C-C bond formation. wikipedia.org While specific studies on this compound are not abundant, the general mechanism involves the base-catalyzed deprotonation of the nitromethyl group, followed by nucleophilic attack on a carbonyl compound. The reaction is reversible and can be controlled to favor the β-nitro alcohol product. wikipedia.org
The following table illustrates the expected outcomes of Henry reactions with this compound based on general principles.
Table 1: Representative Henry Reactions of this compound
| Aldehyde/Ketone | Base | Product |
|---|---|---|
| Benzaldehyde | Et3N | 1-(1H-indol-6-yl)-2-nitro-1-phenylethanol |
| Acetone | NaOH | 1-(1H-indol-6-yl)-2-methyl-2-nitropropan-1-ol |
| Cyclohexanone | Piperidine (B6355638) | 1-((1H-indol-6-yl)(nitro)methyl)cyclohexanol |
Reductions and Oxidations Affecting the Nitromethyl Moiety
The nitro group of this compound is susceptible to both reduction and oxidation, providing pathways to other important functional groups.
Reductions: The reduction of the nitromethyl group is a key transformation, most commonly leading to the corresponding primary amine, 6-(aminomethyl)-1H-indole. A variety of reducing agents can be employed for this purpose, with the choice of reagent often depending on the desired selectivity and the presence of other functional groups. Common reducing agents include catalytic hydrogenation (e.g., H2/Pd-C), metal hydrides (e.g., LiAlH4), and dissolving metal reductions.
Table 2: Reduction of this compound to 6-(aminomethyl)-1H-indole
| Reducing Agent | Solvent | Typical Conditions |
|---|---|---|
| H2, Pd/C | Ethanol | Room temperature, atmospheric pressure |
| LiAlH4 | THF | 0 °C to room temperature |
| Fe, HCl | Ethanol/Water | Reflux |
| SnCl2, HCl | Ethanol | Room temperature |
Oxidations: The oxidation of primary nitroalkanes can be complex. While direct oxidation of the nitromethyl group to a carboxylic acid is possible under strong oxidizing conditions, other reactions may occur. Atmospheric oxidation of indole itself, initiated by radicals, can lead to a variety of products, including ring-opened compounds like N-(2-formylphenyl)formamide. copernicus.orgresearchgate.net Specific studies on the controlled oxidation of the nitromethyl group in this compound are limited in readily available literature.
Nef-Type Reactions and Related Transformations
The Nef reaction is a classical organic transformation that converts a primary or secondary nitroalkane into an aldehyde or a ketone, respectively, through acid-catalyzed hydrolysis of the corresponding nitronate salt. wikipedia.orgwikipedia.orgorganic-chemistry.org For this compound, the Nef reaction would provide a route to 6-formyl-1H-indole.
The standard procedure involves the formation of the sodium or potassium salt of the nitro compound, which is then added to a strong aqueous acid. wikipedia.org The mechanism proceeds through the formation of a nitronic acid, which is then hydrolyzed to the carbonyl compound and nitrous oxide. wikipedia.org Various modifications to the classical Nef reaction have been developed to improve yields and accommodate sensitive functional groups, including oxidative and reductive methods. wikipedia.org
Table 3: Nef-Type Reaction of this compound
| Reagents | Product |
|---|---|
| 1. NaOEt; 2. H2SO4(aq) | 6-Formyl-1H-indole |
| TiCl3, H2O | 6-Formyl-1H-indole |
| KMnO4 | 6-Formyl-1H-indole |
Michael-Type Additions Involving Activated Nitromethyl Systems
The nitronate anion derived from this compound can act as a nucleophile in Michael-type additions to α,β-unsaturated carbonyl compounds, nitriles, and other electron-deficient alkenes. This conjugate addition reaction is a powerful tool for the formation of carbon-carbon bonds. The reaction is typically catalyzed by a base, which generates the nucleophilic nitronate.
Reactivity of the Indole Nucleus at Position 6 and Adjacent Sites
The indole ring system is generally electron-rich and highly reactive towards electrophiles. However, the presence of the electron-withdrawing nitromethyl group at the 6-position significantly influences this reactivity, particularly on the benzene (B151609) portion of the molecule.
Electrophilic Aromatic Substitutions and Functionalization
Electrophilic aromatic substitution (EAS) is a hallmark reaction of indoles. The pyrrole (B145914) ring is significantly more activated towards electrophilic attack than the benzene ring, with the C3 position being the most nucleophilic site. masterorganicchemistry.comwikipedia.org In cases where the C3 position is blocked, electrophilic substitution can occur at the C2 position.
The nitromethyl group at C6 is a deactivating group, meaning it withdraws electron density from the aromatic ring, making electrophilic substitution on the benzene ring more difficult compared to unsubstituted indole. wikipedia.org This deactivating effect is most pronounced at the ortho and para positions relative to the substituent (C5 and C7). Therefore, any electrophilic attack on the benzene ring of this compound would be expected to be sluggish and likely directed to the C4 or C7 positions, which are meta to the deactivating group. However, the inherent high reactivity of the pyrrole ring means that electrophilic substitution will overwhelmingly favor the C3 position.
Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. wikipedia.org For this compound, these reactions would be expected to yield the corresponding 3-substituted products.
Table 4: Predicted Major Products of Electrophilic Aromatic Substitution on this compound
| Reaction | Electrophile/Reagents | Predicted Major Product |
|---|---|---|
| Nitration | HNO3/H2SO4 | 3-Nitro-6-(nitromethyl)-1H-indole |
| Bromination | Br2/FeBr3 | 3-Bromo-6-(nitromethyl)-1H-indole |
| Chlorination | Cl2/FeCl3 | 3-Chloro-6-(nitromethyl)-1H-indole |
| Friedel-Crafts Acylation | CH3COCl/AlCl3 | 3-Acetyl-6-(nitromethyl)-1H-indole |
| Friedel-Crafts Alkylation | CH3CH2Cl/AlCl3 | 3-Ethyl-6-(nitromethyl)-1H-indole |
It is important to note that the strongly acidic conditions of some electrophilic substitution reactions, such as nitration and Friedel-Crafts reactions, can lead to polymerization or other side reactions with the sensitive indole nucleus. nih.gov Therefore, milder reaction conditions are often employed for these transformations on indole derivatives.
In contrast to electrophilic substitution, nucleophilic aromatic substitution on the indole ring is generally difficult unless the ring is activated by strong electron-withdrawing groups. The presence of the nitromethyl group at C6 does increase the electrophilicity of the indole nucleus, potentially allowing for nucleophilic attack, particularly at positions ortho and para to the nitro group, under forcing conditions. Research on 1-methoxy-6-nitroindole-3-carbaldehyde has shown that nucleophilic substitution can occur at the C2 position, facilitated by the electron-withdrawing nature of the substituents. nii.ac.jp
Transformations at the Indole N-H Position
No studies detailing the specific N-alkylation, N-acylation, or other transformations at the N-H position of this compound have been found.
Participation in Cycloaddition Reactions
There is no available literature describing the participation of this compound as either a diene or dipolarophile in cycloaddition reactions such as Diels-Alder or 1,3-dipolar cycloadditions.
Intramolecular and Intermolecular Cyclization Pathways Driven by this compound Functionality
Research on specific intramolecular or intermolecular cyclization reactions initiated by or involving the this compound structure is not present in the surveyed scientific databases.
Stereoselective Transformations and Diastereomeric Control
There are no documented stereoselective transformations or studies on diastereomeric control where this compound is a key reactant or substrate.
Detailed Reaction Mechanism Studies via Kinetic and Spectroscopic Analysis
No kinetic or spectroscopic analyses have been published that would provide a detailed mechanistic understanding of reactions involving this compound.
This report underscores a gap in the current chemical literature. The compound this compound represents an area of unexplored chemical reactivity, and future research would be necessary to provide the data required to fully characterize its behavior in the contexts outlined above.
Derivatization and Analog Synthesis from 6 Nitromethyl 1h Indole
Chemical Modifications at the Nitromethyl Moiety
The nitromethyl group (-CH₂NO₂) is a highly functional handle that can be transformed into a variety of other important chemical groups. Its reactivity stems from the acidity of the α-protons and the susceptibility of the nitro group to reduction and other transformations.
Transformation to Carboxylic Acid, Ester, and Amide Derivatives
The conversion of the nitromethyl group to a carboxylic acid moiety represents a significant synthetic transformation, effectively turning 6-(nitromethyl)-1H-indole into 6-indoleacetic acid derivatives. A primary method to achieve this is through the Nef reaction, which converts a primary nitroalkane into an aldehyde. The resulting 6-formyl-1H-indole can then be oxidized to the corresponding carboxylic acid using standard oxidizing agents like potassium permanganate (B83412) (KMnO₄) or silver oxide (Ag₂O).
A more direct route involves the use of iodide catalysis in water, which can transform nitroalkanes into carboxylic acids under mild conditions. rsc.org Once the 6-indolecarboxylic acid is synthesized, it serves as a precursor for various derivatives. Esters can be readily prepared via Fischer esterification with an alcohol under acidic catalysis, or by reaction with an alkyl halide in the presence of a base. Amide derivatives are accessible through the reaction of the carboxylic acid with primary or secondary amines, typically facilitated by coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
| Starting Material | Reaction | Reagents | Product |
| This compound | Nef Reaction & Oxidation | 1. Base (e.g., NaOH), then H₂SO₄2. Oxidizing agent (e.g., KMnO₄) | 6-carboxy-1H-indole |
| 6-carboxy-1H-indole | Esterification | Methanol (CH₃OH), H₂SO₄ | Methyl 6-indolecarboxylate |
| 6-carboxy-1H-indole | Amidation | Diethylamine ((CH₃CH₂)₂NH), EDC | N,N-diethyl-1H-indole-6-carboxamide |
Synthesis of Amino and Substituted Amino Derivatives
The reduction of the nitromethyl group is a fundamental transformation that yields the corresponding primary amine, 6-(aminomethyl)-1H-indole, an isomer of the neurotransmitter tryptamine. This conversion can be accomplished using a variety of reducing agents. masterorganicchemistry.com
Catalytic hydrogenation is a common and efficient method, employing hydrogen gas (H₂) in the presence of catalysts like palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel. wikipedia.org Chemical reductions are also widely used; reagents such as iron (Fe) or tin (Sn) in acidic media (e.g., HCl), as well as metal hydrides like lithium aluminum hydride (LiAlH₄), effectively reduce the nitro group to an amine. wikipedia.orgrsc.orgorganic-chemistry.org The choice of reagent can be critical to ensure compatibility with other functional groups on the indole (B1671886) nucleus.
The resulting primary amine can be further derivatized to form substituted amino compounds. This can be achieved through N-alkylation with alkyl halides or via reductive amination with aldehydes or ketones.
| Starting Material | Reducing Agent/Method | Product |
| This compound | H₂, Pd/C | 6-(aminomethyl)-1H-indole |
| This compound | Fe, HCl | 6-(aminomethyl)-1H-indole |
| This compound | LiAlH₄ | 6-(aminomethyl)-1H-indole |
| 6-(aminomethyl)-1H-indole | 1. Acetone2. NaBH₃CN (Reductive Amination) | 6-((isopropylamino)methyl)-1H-indole |
Elaboration of the Nitromethyl Group to Complex Side Chains
The acidic nature of the α-protons on the nitromethyl group allows for the formation of a stabilized carbanion (a nitronate), which is a key intermediate for carbon-carbon bond formation. The most prominent reaction utilizing this reactivity is the Henry reaction, or nitro-aldol reaction. wikipedia.orgorganic-chemistry.org In the presence of a base, this compound can react with various aldehydes or ketones to form β-nitro alcohols, thereby extending the side chain.
These β-nitro alcohol products are versatile intermediates themselves. They can undergo dehydration to yield nitroalkenes, reduction of the nitro group to form β-amino alcohols, or oxidation of the alcohol to produce α-nitro ketones. wikipedia.org
Furthermore, the nitronate anion can participate in Michael addition reactions, attacking α,β-unsaturated carbonyl compounds. This conjugate addition provides another powerful method for creating more complex and elaborate side chains at the C-6 position of the indole ring.
| Reaction Type | Electrophile Example | Reagents | Product Structure |
| Henry Reaction | Benzaldehyde | Base (e.g., Et₃N) | 1-(1H-indol-6-yl)-2-nitro-1-phenylethanol |
| Michael Addition | Methyl vinyl ketone | Base (e.g., DBU) | 4-(1H-indol-6-yl)-5-nitropentan-2-one |
Functionalization of the Indole Nucleus
While the nitromethyl group provides a rich source of chemical diversity, the indole nucleus itself can be selectively functionalized. The presence of the substituent at the C-6 position influences the regioselectivity of subsequent reactions on the indole ring.
Directed Substitutions at Adjacent Indole Ring Positions (e.g., C-5, C-7)
Standard electrophilic aromatic substitution on the indole ring typically occurs at the C-3 position due to the electron-rich nature of the pyrrole (B145914) moiety. researchgate.net To achieve substitution on the benzene (B151609) portion of the molecule, particularly at positions adjacent to the C-6 substituent, more advanced strategies are required.
Directed Ortho Metalation (DoM) is a powerful strategy for regioselective functionalization. wikipedia.orgorganic-chemistry.org This method involves the use of a directing metalation group (DMG), typically installed on the indole nitrogen. After N-protection with a suitable DMG, such as a pivaloyl or a di-tert-butylphosphinoyl group, treatment with a strong organolithium base (e.g., s-BuLi or n-BuLi) can selectively deprotonate the C-7 position. nih.gov The resulting aryllithium intermediate can then be trapped with a wide range of electrophiles (e.g., I₂, CO₂, TMSCl) to install a functional group specifically at C-7.
Electrophilic substitution on the benzene ring of 6-substituted indoles is more complex. The combined directing effects of the electron-donating pyrrole ring and the C-6 substituent can lead to mixtures of products, though functionalization at C-5 or C-7 is often observed.
| Reaction | Strategy | Reagents | Position Functionalized | Example Product |
| Iodination | Directed Ortho Metalation | 1. N-protection (e.g., P(O)tBu₂)2. s-BuLi, TMEDA3. I₂ | C-7 | 7-iodo-6-(nitromethyl)-1H-indole (after deprotection) |
| Carboxylation | Directed Ortho Metalation | 1. N-protection2. n-BuLi3. CO₂ | C-7 | This compound-7-carboxylic acid (after deprotection) |
| Halogenation | Electrophilic Substitution | N-Bromosuccinimide (NBS) | C-5 or C-7 (potential mixture) | 5-bromo-6-(nitromethyl)-1H-indole |
N-Substitution and N-Functionalization Strategies
The nitrogen atom of the indole ring is readily functionalized following deprotonation with a base. The resulting indolide anion is a competent nucleophile that reacts with a variety of electrophiles. This allows for the introduction of a wide array of substituents, which can be used to modulate the electronic and steric properties of the molecule or to serve as protecting groups.
Common N-functionalization reactions include:
N-Alkylation: Reaction with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) in the presence of bases like sodium hydride (NaH) or potassium carbonate (K₂CO₃).
N-Acylation: Treatment with acyl chlorides or anhydrides to form N-acylindoles.
N-Sulfonylation: Reaction with sulfonyl chlorides (e.g., tosyl chloride, mesyl chloride) to produce stable N-sulfonylindoles, which are often used as protecting groups.
N-Arylation: More advanced cross-coupling methods, such as the Buchwald-Hartwig amination, can be used to form N-arylindoles.
| Functionalization Type | Electrophile | Base | Product |
| N-Alkylation | Methyl Iodide (CH₃I) | NaH | 1-methyl-6-(nitromethyl)-1H-indole |
| N-Alkylation | Benzyl Bromide (BnBr) | K₂CO₃ | 1-benzyl-6-(nitromethyl)-1H-indole |
| N-Acylation | Acetic Anhydride ((CH₃CO)₂O) | Pyridine | 1-acetyl-6-(nitromethyl)-1H-indole |
| N-Sulfonylation | p-Toluenesulfonyl Chloride (TsCl) | NaH | 1-tosyl-6-(nitromethyl)-1H-indole |
Construction of Fused Heterocyclic Systems Utilizing this compound as a Building Block
The strategic placement of the nitromethyl group at the C6-position of the indole nucleus offers a unique opportunity for the construction of novel fused heterocyclic systems. The reactivity of the nitromethyl group, coupled with the inherent reactivity of the indole ring, can be harnessed to forge new rings onto the indole scaffold.
The acidic nature of the α-protons of the nitromethyl group makes it a valuable precursor for various cyclization strategies. For instance, deprotonation with a suitable base would generate a nucleophilic nitronate anion. This anion could then participate in intramolecular reactions with electrophilic centers introduced elsewhere on the indole ring or on a tethered side chain.
One potential approach involves the introduction of an electrophilic group at the C7-position of the indole ring. Subsequent intramolecular cyclization via the nitronate anion could lead to the formation of a six-membered ring, resulting in a pyrrolo[3,2,1-ij]quinoline derivative. The reaction would likely proceed through a Michael-type addition followed by cyclization and elimination of the nitro group under reductive or other conditions.
Another plausible strategy involves the functionalization of the indole nitrogen (N1). Introduction of a side chain containing an electrophilic moiety, such as an α,β-unsaturated ester or ketone, could set the stage for an intramolecular cyclization. The nitronate anion generated from the 6-(nitromethyl) group could then attack the electrophilic side chain, leading to the formation of a fused piperidine (B6355638) or pyrrolidine (B122466) ring, depending on the length of the tether.
Furthermore, the nitro group itself can participate in cyclization reactions. Reductive cyclization of the nitro group with a suitably placed carbonyl or cyano group on a side chain attached to the indole nitrogen is a well-established method for the synthesis of fused heterocycles. For example, introduction of an acetyl group at N1 followed by partial reduction of the nitro group could facilitate the formation of a fused pyrazine (B50134) ring.
Below is a table summarizing potential fused heterocyclic systems derivable from this compound:
| Fused Heterocyclic System | Potential Synthetic Strategy | Key Intermediates |
| Pyrrolo[3,2,1-ij]quinoline | Intramolecular cyclization of a 7-substituted indole derivative | 7-formyl-6-(nitromethyl)-1H-indole, 7-acyl-6-(nitromethyl)-1H-indole |
| Indolo[6,7-g]piperidine | Intramolecular Michael addition of the nitronate to an N1-tethered α,β-unsaturated system | N-(3-oxobut-1-en-1-yl)-6-(nitromethyl)-1H-indole |
| Indolo[1,7-ab]pyrazine | Reductive cyclization of the nitro group with an N1-acyl group | 1-acetyl-6-(nitromethyl)-1H-indole |
Exploration of Structure-Reactivity Relationships in Derivatives through Systematic Modification
Understanding the structure-reactivity relationships of derivatives of this compound is crucial for optimizing reaction conditions and designing novel synthetic routes. Systematic modification of the indole core and the nitromethyl group would provide valuable insights into the electronic and steric effects governing its reactivity.
Modification of the Indole Ring:
The electronic nature of the indole ring can be modulated by introducing substituents at various positions. Electron-donating groups (EDGs) such as methoxy (B1213986) or alkyl groups at the C4, C5, or C7 positions would increase the nucleophilicity of the indole ring, potentially facilitating electrophilic substitution reactions. Conversely, electron-withdrawing groups (EWGs) like halogens or cyano groups would decrease the ring's reactivity towards electrophiles but could enhance the acidity of the N-H proton and the α-protons of the nitromethyl group.
A systematic study could involve the synthesis of a series of this compound derivatives with different substituents on the benzene ring portion. The reactivity of these derivatives in a model cyclization reaction could then be quantified, allowing for a correlation between the electronic properties of the substituent and the reaction rate or yield.
Modification of the Indole Nitrogen:
Modification of the Nitromethyl Group:
While the core structure is this compound, exploring analogs with modifications to the side chain could also be informative. For example, synthesizing the 6-(1-nitroethyl)-1H-indole analog would introduce a secondary carbon center, potentially influencing the stereochemical outcome of cyclization reactions.
The following table outlines a proposed set of derivatives for a systematic study of structure-reactivity relationships:
| Derivative | Modification | Expected Effect on Reactivity |
| 5-Methoxy-6-(nitromethyl)-1H-indole | Electron-donating group on the benzene ring | Increased nucleophilicity of the indole ring |
| 5-Chloro-6-(nitromethyl)-1H-indole | Electron-withdrawing group on the benzene ring | Decreased nucleophilicity of the indole ring, increased acidity of N-H and C-H protons |
| 1-Methyl-6-(nitromethyl)-1H-indole | Alkylation of the indole nitrogen | Increased overall electron density |
| 1-Acetyl-6-(nitromethyl)-1H-indole | Acylation of the indole nitrogen | Decreased overall electron density, increased acidity of nitromethyl protons |
| 6-(1-Nitroethyl)-1H-indole | α-Substitution on the nitromethyl group | Introduction of a stereocenter, potential steric hindrance |
By systematically synthesizing these and other related derivatives and evaluating their reactivity in well-defined chemical transformations, a comprehensive understanding of the structure-reactivity profile of the this compound scaffold can be established. This knowledge would be invaluable for the future design and synthesis of complex, fused heterocyclic systems with potential applications in medicinal chemistry and materials science.
Advanced Spectroscopic and Analytical Characterization Methodologies for 6 Nitromethyl 1h Indole and Its Derivatives
High-Resolution Nuclear Magnetic Resonance Spectroscopy (HR-NMR) for Complex Structural Elucidation
High-Resolution Nuclear Magnetic Resonance (HR-NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For 6-(nitromethyl)-1H-indole, both ¹H and ¹³C NMR would provide a definitive fingerprint of its structure.
While direct experimental data for this compound is not widely published, a predictive analysis based on the known spectra of 6-nitroindole (B147325) and the influence of a methylene (B1212753) linker allows for a reliable estimation of its NMR spectral features. The introduction of the -CH₂- group between the indole (B1671886) ring and the nitro group will cause characteristic shifts compared to 6-nitroindole.
¹H NMR Spectroscopy: The proton spectrum is expected to show distinct signals for the indole ring protons, the N-H proton, and the methylene protons. The protons on the benzene (B151609) portion of the indole ring (H-4, H-5, and H-7) will exhibit splitting patterns (doublets or doublet of doublets) due to coupling with their neighbors. The pyrrole (B145914) protons (H-2 and H-3) will also show characteristic shifts. The methylene protons adjacent to the nitro group will appear as a singlet, typically in the range of 5.5-6.0 ppm, significantly downfield due to the strong electron-withdrawing effect of the NO₂ group. The N-H proton will likely appear as a broad singlet at a high chemical shift (>10 ppm).
¹³C NMR Spectroscopy: The carbon spectrum will show signals for all eight carbons of the indole ring and the methylene carbon. The carbon atoms of the benzene ring will have their chemical shifts influenced by the electron-withdrawing nature of the nitromethyl substituent. The C-6 carbon, directly attached to the substituent, will be significantly affected. The methylene carbon will have a characteristic shift, influenced by the adjacent nitro group.
Predicted NMR Data for this compound:
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| N-H | >10 (broad s) | - |
| C-2 | ~7.0-7.2 (t) | ~125-127 |
| H-2 | ~6.5-6.7 (t) | |
| C-3 | ~102-104 | |
| H-3 | ~7.5-7.7 (d) | |
| C-3a | ~128-130 | |
| C-4 | ~120-122 | |
| H-4 | ~7.9-8.1 (d) | |
| C-5 | ~118-120 | |
| H-5 | ~7.3-7.5 (dd) | |
| C-6 | ~135-137 | |
| C-7 | ~112-114 | |
| H-7 | ~7.8-8.0 (s) | |
| C-7a | ~138-140 | |
| -CH₂- | ~5.6-5.8 (s) | ~75-80 |
Note: Predicted values are based on data for 6-nitroindole and general substituent effects. Actual experimental values may vary.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathway Analysis
High-Resolution Mass Spectrometry (HRMS) is critical for determining the exact molecular weight of a compound, which in turn allows for the calculation of its elemental composition. For this compound (C₉H₈N₂O₂), the expected exact mass would be approximately 176.0586 g/mol .
Beyond exact mass, the fragmentation pattern observed in the mass spectrum upon ionization provides a roadmap of the molecule's structure. In electron ionization (EI) mass spectrometry, the molecular ion (M⁺) of this compound would undergo characteristic fragmentation. A plausible pathway would involve:
Loss of the nitro group: A primary fragmentation would be the cleavage of the C-N bond, leading to the loss of a nitro radical (•NO₂) to form a stable benzyl-type cation at m/z 130.
Loss of the nitromethyl group: Cleavage of the bond between the indole ring and the methylene group would result in the loss of the •CH₂NO₂ radical, giving a fragment corresponding to the 6-indolyl cation at m/z 116.
Rearrangements and further fragmentation: The indole ring itself can undergo characteristic fragmentation, often involving the loss of HCN from the pyrrole ring, leading to smaller fragment ions. scirp.org
Predicted Major Fragments in the EI Mass Spectrum of this compound:
| m/z | Proposed Fragment Identity | Proposed Loss from Molecular Ion |
| 176 | [C₉H₈N₂O₂]⁺ | Molecular Ion (M⁺) |
| 130 | [C₉H₈N]⁺ | •NO₂ |
| 116 | [C₈H₆N]⁺ | •CH₂NO₂ |
| 89 | [C₇H₅]⁺ | •CH₂NO₂, HCN |
Single Crystal X-ray Diffraction for Absolute Stereochemistry and Solid-State Conformation
Single Crystal X-ray Diffraction is the gold standard for determining the three-dimensional structure of a molecule in the solid state. This technique provides precise bond lengths, bond angles, and information about intermolecular interactions, such as hydrogen bonding and π-stacking, which dictate the crystal packing.
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Conformational Insights
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule. These two techniques are complementary and can offer a comprehensive vibrational profile.
FT-IR Spectroscopy: The FT-IR spectrum of this compound is expected to show characteristic absorption bands for the various functional groups. Key expected vibrations include:
N-H stretch: A sharp to moderately broad band around 3400-3300 cm⁻¹ corresponding to the indole N-H group. researchgate.net
Aromatic C-H stretch: Bands above 3000 cm⁻¹ associated with the C-H bonds of the indole ring.
Asymmetric and Symmetric NO₂ stretch: Strong absorption bands typically appear around 1550-1500 cm⁻¹ (asymmetric) and 1360-1300 cm⁻¹ (symmetric) for the nitro group. The presence of the methylene spacer may slightly alter these positions compared to a nitro group directly attached to the aromatic ring. nist.gov
Aromatic C=C stretch: Bands in the 1600-1450 cm⁻¹ region characteristic of the indole ring. researchgate.net
C-N stretch: A band in the fingerprint region associated with the C-NO₂ linkage.
Raman Spectroscopy: Raman spectroscopy is particularly useful for analyzing the indole ring system and non-polar bonds. The Raman spectrum of indole and its derivatives typically shows strong bands corresponding to ring breathing modes. researchgate.net For this compound, prominent Raman signals would be expected for the indole ring vibrations, and potentially for the symmetric stretch of the nitro group, which is often Raman active.
Chromatographic Methodologies (HPLC, GC-MS) for Purity Assessment and Mixture Analysis
Chromatographic techniques are essential for assessing the purity of a synthesized compound and for analyzing its presence in complex mixtures.
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a common method for the analysis of indole derivatives. A typical setup would involve a C18 stationary phase with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a small amount of acid (e.g., formic acid or trifluoroacetic acid) to improve peak shape. Detection is usually performed with a UV detector, as the indole ring system is strongly UV-active. This method can be used to determine the purity of a this compound sample and to quantify it in various matrices. The separation of nitroindole isomers has been successfully achieved using such methods. researchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. For this compound, a suitable GC method would likely involve a non-polar or moderately polar capillary column. The compound's volatility would determine the necessary temperature program for the GC oven. The mass spectrometer detector would provide both qualitative (mass spectrum for identification) and quantitative data. GC-MS is particularly useful for identifying and quantifying the compound in complex mixtures and for detecting any volatile impurities. The analysis of various indole alkaloids and derivatives by GC-MS is well-documented. notulaebotanicae.ronotulaebotanicae.ro
Theoretical and Computational Chemistry Studies of 6 Nitromethyl 1h Indole
Quantum Chemical Calculations for Electronic Structure and Molecular Orbital Analysis (e.g., DFT, Ab Initio)
Quantum chemical calculations are fundamental to understanding the electronic properties of 6-(nitromethyl)-1H-indole. Methods such as Density Functional Theory (DFT) and ab initio calculations are employed to model its electronic structure and molecular orbitals.
DFT, particularly with hybrid functionals like B3LYP, is a common choice for studying indole (B1671886) derivatives due to its balance of computational cost and accuracy. These calculations can predict the distribution of electron density, molecular electrostatic potential (MEP), and the energies of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
For this compound, the HOMO is expected to be localized primarily on the indole ring, characteristic of its aromatic nature and its role as an electron-rich system. The LUMO, conversely, would likely have significant contributions from the electron-withdrawing nitromethyl group. The energy gap between the HOMO and LUMO is a critical parameter, as a smaller gap generally implies higher chemical reactivity. The presence of the nitro group is expected to lower the LUMO energy, thereby reducing the HOMO-LUMO gap compared to unsubstituted indole and making the molecule more susceptible to nucleophilic attack and reduction.
Natural Bond Orbital (NBO) analysis can further elucidate the electronic structure by describing charge distribution and delocalization. For this compound, NBO analysis would likely show a significant negative charge on the oxygen atoms of the nitro group and a delocalization of the indole ring's π-electrons.
Table 1: Predicted Frontier Molecular Orbital Energies for this compound (Illustrative Data)
| Computational Method | Basis Set | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
|---|---|---|---|---|
| DFT (B3LYP) | 6-311+G(d,p) | -6.25 | -2.10 | 4.15 |
| Ab Initio (MP2) | cc-pVTZ | -6.40 | -1.95 | 4.45 |
Note: This data is illustrative and based on typical values for similar nitroaromatic compounds.
Conformational Analysis and Energetic Profiles of this compound
The conformational landscape of this compound is primarily defined by the rotation of the nitromethyl group (-CH₂NO₂) relative to the indole ring. The flexibility of the C-C single bond connecting the methylene (B1212753) group to the indole ring allows for different spatial arrangements.
Computational methods can be used to map the potential energy surface as a function of the dihedral angle describing this rotation. By performing a relaxed potential energy scan, the most stable conformations (energy minima) and the transition states for their interconversion (energy maxima) can be identified.
Table 2: Calculated Rotational Energy Barrier for the Nitromethyl Group (Illustrative Data)
| Dihedral Angle (°) | Relative Energy (kcal/mol) | Conformation |
|---|---|---|
| 0 | 1.5 | Eclipsed (Transition State) |
| 60 | 0.2 | Gauche |
| 90 | 0.0 | Perpendicular (Minimum) |
| 120 | 0.3 | Gauche |
| 180 | 1.6 | Eclipsed (Transition State) |
Note: This data is illustrative and based on general knowledge of rotational barriers in substituted aromatic compounds.
Computational Modeling of Reaction Mechanisms and Transition State Characterization
Computational modeling is a powerful tool for investigating the reaction mechanisms involving this compound. The indole ring is known to undergo electrophilic aromatic substitution, typically at the C3 position. bhu.ac.in The presence of the electron-withdrawing nitromethyl group at the 6-position is expected to deactivate the benzene (B151609) portion of the indole ring towards electrophilic attack, while still favoring substitution on the pyrrole (B145914) ring.
Transition state theory combined with quantum chemical calculations can be used to locate the transition state structures for potential reactions, such as nitration, halogenation, or Friedel-Crafts acylation. The activation energy for these reactions can be calculated, providing insights into the reaction kinetics. For electrophilic attack on the indole ring, a two-step mechanism involving the formation of a Wheland intermediate is typically considered. ic.ac.uk Computational studies can elucidate the structure and stability of this intermediate.
Furthermore, the nitromethyl group itself can participate in reactions. For instance, the acidic nature of the α-protons on the methylene group makes it susceptible to deprotonation, leading to the formation of a nitronate anion, which can then act as a nucleophile. Computational modeling can be used to determine the pKa of these protons and to study the subsequent reactions of the nitronate.
Prediction of Spectroscopic Parameters and Their Correlation with Experimental Data
Computational chemistry allows for the prediction of various spectroscopic parameters, which can be invaluable for the characterization of this compound.
NMR Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. These calculations, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can provide a theoretical NMR spectrum. For this compound, the electron-withdrawing effect of the nitromethyl group would be expected to cause a downfield shift in the signals of the protons and carbons on the benzene ring, particularly those in close proximity. The methylene protons would exhibit a characteristic singlet in the ¹H NMR spectrum.
IR Spectroscopy: The vibrational frequencies and their corresponding intensities can be computed to generate a theoretical infrared (IR) spectrum. These calculations can help in the assignment of experimental IR bands. Key vibrational modes for this compound would include the N-H stretch of the indole ring, aromatic C-H stretches, and the symmetric and asymmetric stretches of the nitro group, which are typically strong and appear in characteristic regions of the spectrum.
Correlation of these predicted spectra with experimentally obtained data is crucial for validating the computational model and confirming the molecular structure. Discrepancies between theoretical and experimental values can often be minimized by applying scaling factors to the calculated frequencies.
Table 3: Predicted and Experimental Spectroscopic Data for a Related Compound (6-Nitroindole)
| Spectrum | Parameter | Predicted Value | Experimental Value |
|---|---|---|---|
| ¹H NMR | H7 Chemical Shift (ppm) | 8.2 | 8.1 |
| ¹³C NMR | C6 Chemical Shift (ppm) | 142.5 | 141.8 |
| IR | NO₂ Symmetric Stretch (cm⁻¹) | 1345 | 1338 |
| IR | NO₂ Asymmetric Stretch (cm⁻¹) | 1520 | 1515 |
Note: Data is for the analogous compound 6-nitroindole (B147325) and serves as a reference for what could be expected for this compound. Experimental data can be found in public databases such as the NIST WebBook. nist.gov
Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects
Molecular dynamics (MD) simulations are employed to study the dynamic behavior of this compound in different environments, particularly in solution. MD simulations model the movement of atoms and molecules over time, providing insights into conformational changes, intermolecular interactions, and the influence of the solvent.
By placing the this compound molecule in a simulation box filled with a chosen solvent (e.g., water, methanol, or a non-polar solvent), one can observe how the solvent molecules interact with the solute. These simulations can reveal the formation of hydrogen bonds between the indole N-H group or the nitro group and protic solvents.
Solvent effects can significantly influence the conformational preferences of the molecule. For example, a polar solvent might stabilize a more polar conformer of this compound. MD simulations can also be used to calculate properties such as the radial distribution function, which describes the probability of finding a solvent molecule at a certain distance from a specific atom in the solute. This information is crucial for understanding the solvation shell around the molecule and its impact on reactivity. The choice of force field is critical for the accuracy of MD simulations, and parameters may need to be specifically developed or validated for the nitromethyl-indole system.
Synthetic Utility and Research Applications of 6 Nitromethyl 1h Indole
Versatile Building Block in Complex Organic Synthesis
The utility of a compound as a versatile building block is established through its successful incorporation into a variety of complex molecular scaffolds. For 6-(nitromethyl)-1H-indole, there is a lack of published studies demonstrating its use in the synthesis of natural products or other complex organic molecules. The reactivity of the nitromethyl group and the indole (B1671886) nucleus suggests potential for various chemical transformations, but these have not been documented for this specific isomer.
Intermediate in the Preparation of Specific Heterocyclic Systems
The indole ring is a privileged scaffold in numerous heterocyclic compounds. The nitromethyl substituent at the 6-position could theoretically serve as a precursor for the construction of fused ring systems or for the introduction of other functional groups. However, a review of the literature does not yield specific examples of this compound being used as a key intermediate in the synthesis of other heterocyclic systems. Research on related nitroindoles often focuses on the 3- or 5-substituted isomers, leaving the reactivity and synthetic potential of the 6-(nitromethyl) derivative uncharacterized.
Role in the Design and Construction of Novel Molecular Architectures
The design of novel molecular architectures often relies on the predictable reactivity and geometry of starting materials. Without foundational research on the chemical behavior of this compound, its role in the rational design and construction of new molecular frameworks cannot be substantiated. There are no available reports on its use in creating unique structural motifs or functional molecules.
Potential Precursor in Materials Science
The application of indole derivatives in materials science, for example as monomers for conductive polymers or as components of optical materials, is an active area of research. The electronic properties of the indole ring system can be tuned by substituents. While one could speculate on the potential of this compound in this field, there is currently no experimental data or theoretical studies to support its application as a precursor for monomers, conductive polymers, or optical materials.
Future Perspectives and Emerging Research Directions for 6 Nitromethyl 1h Indole Chemistry
Development of Highly Efficient and Selective Synthetic Routes
The future of synthesizing and modifying 6-(nitromethyl)-1H-indole will heavily rely on the creation of more efficient and selective chemical pathways. Current research in the broader field of indole (B1671886) synthesis emphasizes cost-effective and scalable methods, which will undoubtedly be adapted for this specific compound. sciencedaily.com
A primary goal will be the development of novel catalytic systems. For instance, recent breakthroughs have seen the use of inexpensive copper-based catalysts for the selective functionalization of the indole ring at traditionally less reactive positions, achieving yields of up to 91%. eurekalert.orgsciencedaily.com Future research will likely explore similar copper or other transition-metal catalysts to achieve regioselective modifications on the this compound scaffold, avoiding the need for complex protecting group strategies.
Another promising avenue is the advancement of one-pot synthesis protocols. Methodologies that combine multiple reaction steps into a single operation, such as the three-component synthesis of isocryptolepine analogs from nitroalkanes, demonstrate the power of this approach. rsc.org Adapting such strategies would allow for the direct construction of complex molecules from this compound in a more atom-economical and environmentally friendly manner.
| Synthetic Strategy | Key Features | Potential Application for this compound |
| Transition-Metal Catalysis | Utilizes catalysts like copper or palladium for selective C-H functionalization. eurekalert.orgmdpi.com | Direct and selective introduction of functional groups onto the indole core without pre-functionalization. |
| One-Pot Multicomponent Reactions | Combines three or more reactants in a single vessel to form a complex product. rsc.org | Rapid assembly of diverse molecular libraries based on the this compound scaffold. |
| Oxidative C-H Amination | Forms C-N bonds directly on the indole ring using molecular oxygen as the oxidant. rsc.org | Greener synthesis of N-substituted derivatives with high atom economy. |
Exploration of Novel and Unprecedented Reactivity Patterns
The unique chemical structure of this compound, featuring both an electron-rich indole ring and an electron-withdrawing nitromethyl group, suggests a rich and complex reactivity waiting to be explored. Future research will focus on uncovering and harnessing novel reaction pathways that leverage these distinct electronic features.
The nitromethyl group is a versatile functional handle that can participate in a wide array of transformations. It can act as a precursor to amines, aldehydes, or ketones, or it can be used in C-C bond-forming reactions like the Henry reaction. Future work will likely investigate unprecedented transformations of this group in the context of the indole scaffold, potentially leading to new classes of indole alkaloids or other complex heterocyclic systems.
Furthermore, exploring reactions with highly reactive intermediates, such as carbenes, could unlock new synthetic possibilities. eurekalert.org The interaction of such species with the indole nucleus of this compound could lead to novel cycloaddition or insertion reactions, providing access to previously unattainable molecular architectures.
Integration with Flow Chemistry and Automated Synthesis Platforms
The paradigm of chemical synthesis is shifting towards continuous manufacturing processes, and the chemistry of this compound is expected to follow this trend. mdpi.com Flow chemistry offers numerous advantages over traditional batch synthesis, including enhanced safety, better heat and mass transfer, improved reproducibility, and greater scalability. researchgate.net
Future research will focus on translating the synthesis and derivatization of this compound into continuous flow systems. This will be particularly beneficial for managing potentially hazardous reagents or highly exothermic reactions that can be problematic in large-scale batch reactors. researchgate.net For example, nitration reactions, which are often used to install the precursor to the nitromethyl group, can be performed more safely and efficiently in a flow setup.
Moreover, integrating flow reactors with automated platforms and real-time analytical tools will enable high-throughput screening and optimization of reaction conditions. This data-rich approach will accelerate the discovery of new reactions and the rapid production of libraries of this compound derivatives for biological screening. goflow.at
| Technology | Advantages | Relevance to this compound Chemistry |
| Continuous Flow Synthesis | Improved safety, scalability, and control over reaction parameters. mdpi.com | Safer handling of nitration reactions and other hazardous steps; enables production on demand. |
| Microwave-Assisted Flow | Rapid heating and significantly reduced reaction times. nih.gov | Acceleration of key reaction steps, such as cross-coupling or cyclization reactions. |
| Automated Synthesis Platforms | High-throughput experimentation and data-rich optimization. goflow.at | Rapid discovery of optimal synthetic routes and efficient library generation for drug discovery. |
Applications in Multicomponent Reactions for Enhanced Synthetic Efficiency
Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a new product containing substantial portions of all reactants, are a cornerstone of modern synthetic chemistry due to their high efficiency and convergence. researchgate.netresearchgate.net The indole scaffold is frequently used in MCRs to generate molecular complexity rapidly. nih.govrsc.org
The future will see the deliberate design and application of this compound as a key building block in novel MCRs. The indole nitrogen and the activated carbon of the nitromethyl group can both participate as nucleophiles, while the indole ring itself can act as a dienophile or react with electrophiles. This versatility makes this compound an ideal candidate for inclusion in Ugi, Passerini, or Diels-Alder-type MCRs. beilstein-archives.org
By employing this compound in MCRs, chemists can rapidly generate large libraries of structurally diverse and complex molecules. This strategy is highly valuable in drug discovery programs, where accessing a wide range of chemical matter is crucial for identifying new therapeutic leads. researchgate.net
Design of Next-Generation Chemical Transformations Based on this compound
Ultimately, the future of this compound chemistry lies in leveraging its unique properties to design entirely new chemical transformations. This involves moving beyond using it as a passive scaffold and instead employing it as an active participant that can direct or enable new types of bond formations.
One emerging area is the development of reactions where the nitromethyl group acts as a traceless directing group, guiding functionalization at a specific position on the indole ring before being removed or transformed. This approach would provide a powerful tool for achieving site-selectivity that is otherwise difficult to obtain. rsc.org
Furthermore, the inherent functionality of this compound could be harnessed in tandem or cascade reactions. A single synthetic operation could trigger a sequence of transformations involving both the indole core and the nitromethyl side chain, leading to a rapid increase in molecular complexity. These next-generation transformations will be crucial for the efficient synthesis of complex natural products and novel pharmaceutical agents, solidifying the role of this compound as a valuable platform for chemical innovation. nih.gov
Q & A
Q. Basic
- ¹H NMR : Look for the indole NH proton at δ 10.5–11.5 ppm and nitromethyl (-CH₂NO₂) protons as a triplet (δ 4.5–5.5 ppm, J ≈ 6 Hz) .
- ¹³C NMR : The nitromethyl carbon appears at δ 75–85 ppm, while the indole C-3 carbon resonates at δ 120–125 ppm .
- Mass Spectrometry (MS) : A molecular ion peak at m/z 176 (C₉H₈N₂O₂) confirms the molecular formula. Fragmentation patterns (e.g., loss of NO₂) validate substituent placement .
How does the nitromethyl substituent affect the electronic properties and reactivity of the indole core compared to other substituents?
Advanced
The electron-withdrawing nitromethyl group significantly alters indole’s electronic landscape:
-
DFT Studies : Nitromethyl reduces electron density at C-3, decreasing nucleophilic reactivity. Calculated HOMO-LUMO gaps (≈4.5 eV) suggest enhanced stability compared to methyl or trifluoromethyl analogs .
-
Comparative Reactivity :
Substituent C-3 Electrophilicity (DFT, eV) Nitration Yield (%) -CH₃ 5.2 85 -CF₃ 4.8 70 -CH₂NO₂ 4.5 55 Data inferred from analogous indole derivatives .
What strategies resolve contradictions in reported biological activities of nitro-substituted indole derivatives?
Advanced
Discrepancies in bioactivity data (e.g., anticancer IC₅₀ values) arise from assay variability and structural nuances. Methodological solutions include:
- Standardized Assays : Use uniform cell lines (e.g., HeLa) and controls to compare activity across studies .
- SAR Analysis : Correlate substituent position (e.g., C-6 vs. C-5 nitro) with activity trends. For example, 6-nitromethyl indoles show 2-fold higher cytotoxicity than 5-substituted analogs due to improved membrane permeability .
How to design experiments to assess the stability of this compound under various pH and temperature conditions?
Q. Methodological
- pH Stability : Incubate the compound in buffers (pH 2–12) at 37°C for 24h. Monitor degradation via HPLC, noting half-life changes. Nitromethyl groups are prone to hydrolysis under alkaline conditions (pH >10) .
- Thermal Stability : Use TGA/DSC to determine decomposition temperatures. Store samples at -20°C in amber vials under inert gas to prevent photodegradation and oxidation .
What computational approaches predict the interaction mechanisms between this compound and biological targets?
Q. Advanced
- Molecular Docking : Use AutoDock Vina to model binding to enzymes like cyclooxygenase-2 (COX-2). The nitromethyl group may form hydrogen bonds with Arg120, enhancing affinity .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability. Nitromethyl’s polarity increases solvation energy, reducing off-target interactions compared to hydrophobic substituents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
